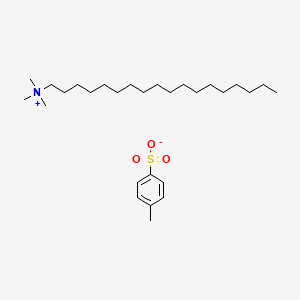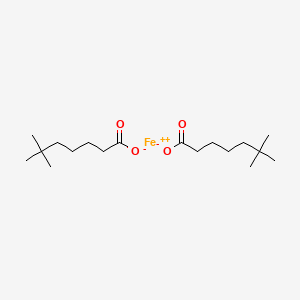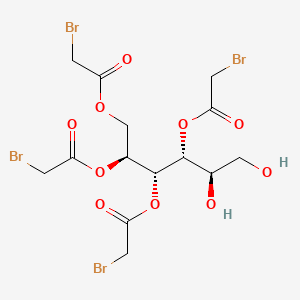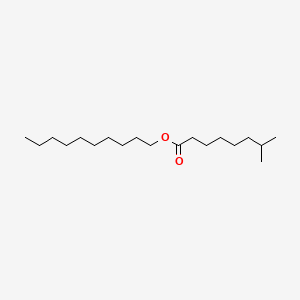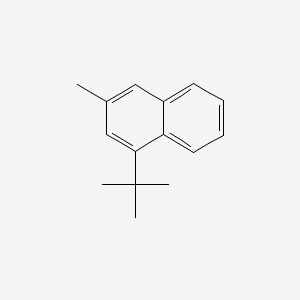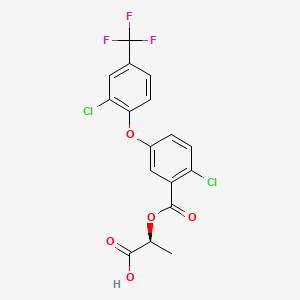
3-Ethyl-2,3-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon, specifically an isomer of decane, characterized by its unique structure where an ethyl group and two methyl groups are attached to the main hexane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 3-Ethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, leading to the formation of various haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light.
Combustion: Requires oxygen (O2) and an ignition source.
Major Products Formed:
Halogenation: Depending on the position of halogenation, products like 3-ethyl-2,3-dimethyl-hexyl chloride or bromide can be formed.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
科学的研究の応用
3-Ethyl-2,3-dimethylhexane finds applications in various fields of scientific research:
Chemistry: Used as a reference compound in studies involving branched alkanes and their properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.
Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can influence the physical properties of these products.
作用機序
As a hydrocarbon, 3-Ethyl-2,3-dimethylhexane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid bilayers and other non-polar environments. In chemical reactions, its behavior is dictated by the stability of the carbon-hydrogen bonds and the potential for free radical formation during halogenation.
類似化合物との比較
2,3-Dimethylhexane: Similar in structure but lacks the ethyl group at the third carbon.
3,3-Dimethylhexane: Another isomer with two methyl groups at the third carbon.
2,2-Dimethylhexane: Features two methyl groups at the second carbon.
Uniqueness: 3-Ethyl-2,3-dimethylhexane is unique due to the presence of both an ethyl group and two methyl groups, which can influence its physical and chemical properties differently compared to its isomers. This unique branching can affect its boiling point, melting point, and reactivity in various chemical processes.
特性
CAS番号 |
52897-00-4 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |
InChIキー |
PJIFKODHGMUPFH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







